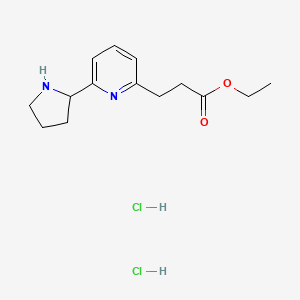

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 3-(6-pyrrolidin-2-ylpyridin-2-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c1-2-18-14(17)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,2,4,7-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOAOOIDPBEFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride serves as an important intermediate in the synthesis of direct thrombin inhibitors, such as dabigatran etexilate (Pradaxa). These compounds are crucial in anticoagulant therapy, providing alternatives to traditional medications like warfarin. The advantages of dabigatran include rapid action and fewer drug interactions, making it a valuable option in clinical settings .

Antioxidant Properties

Recent studies have evaluated the antioxidant potential of compounds related to ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate. Research indicates that derivatives exhibit significant activity against oxidative stress markers, suggesting potential applications in treating conditions associated with oxidative damage .

Anti-inflammatory Activity

Compounds derived from this structure have been tested for their anti-inflammatory properties. In vitro assays demonstrated that these derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Case Study 1: Synthesis and Evaluation of Antioxidant Properties

A study focused on synthesizing various derivatives of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate and evaluating their antioxidant capabilities. The results indicated that specific modifications enhanced their ability to scavenge free radicals significantly compared to standard antioxidants like Trolox .

Case Study 2: Development of Anticoagulants

Research involving the synthesis of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate as an intermediate for dabigatran etexilate highlighted its efficacy in clinical trials. The study concluded that this compound could be synthesized efficiently while maintaining high purity and yield, supporting its use in large-scale pharmaceutical production .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can act as a chiral center, influencing the stereochemistry of the molecule and its biological activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1361112-61-9

- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂

- Molecular Weight : 321.2 g/mol

- Structure: Features a pyridine ring substituted at the 6-position with a pyrrolidine group and at the 2-position with a propanoate ethyl ester. Two hydrochloride counterions are present .

- SMILES :

CCOC(=O)CCc1cccc(C2CCCN2)n1.Cl.Cl

Key Characteristics :

- The pyrrolidine moiety introduces a secondary amine, which contributes to basicity and salt formation.

- Limited physicochemical data (e.g., melting/boiling points, solubility) are available, highlighting a gap in published research .

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Varied Substituents

The following compounds share structural motifs such as pyridine cores, ester groups, and nitrogen-containing substituents but differ in key functional groups:

Key Observations :

- Pyrrolidine vs. Piperidine/Piperazine : The target compound’s pyrrolidine (5-membered ring) may confer distinct conformational flexibility compared to piperazine derivatives (6-membered, higher basicity) .

- Ester Chain Length: Propanoate esters (target compound) offer extended lipophilicity vs.

- Salt Forms : Dihydrochloride salts (target compound, 1197231-86-9, 1185292-92-5) improve aqueous solubility compared to free bases, critical for pharmaceutical applications .

Amino-Functionalized Pyridine Esters

Ethyl 2-amino-2-(pyridin-2-yl)acetate derivatives (e.g., CAS 1236254-79-7, 1245782-70-0) :

- Structural Features: Amino groups directly attached to the pyridine or acetate chain.

Bulky Substituents and Protective Groups

- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Research Implications and Gaps

- Activity Correlations : The pyrrolidine-pyridine scaffold is prevalent in bioactive molecules (e.g., kinase inhibitors), but specific biological data for the target compound are absent in the provided evidence.

- Data Limitations : Missing physicochemical and pharmacological parameters for the target compound necessitate further experimental characterization.

Biological Activity

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride, also known as CID 71298558, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H22Cl2N2O2

- Molecular Weight : 307.25 g/mol

- CAS Number : 71298558

The compound's structure features a pyridine ring substituted with a pyrrolidine group, which is significant for its biological interactions.

Synthesis

The synthesis of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate involves several steps, typically beginning with the formation of the pyridine derivative followed by the introduction of the ethyl and propanoate groups. The specific synthetic pathways can vary, but they generally utilize standard organic synthesis techniques such as alkylation and cyclization reactions.

-

Cytotoxicity and Anticancer Activity :

- Preliminary studies suggest that compounds similar to ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown apoptosis induction in hypopharyngeal tumor cells (FaDu) with better efficacy than traditional chemotherapeutics like bleomycin .

- The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways, potentially through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell proliferation .

- Neuropharmacological Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Notable Research Findings

- Cytotoxicity Studies : Research has demonstrated that this compound can effectively induce cell death in specific cancer models, highlighting its potential as an anticancer agent.

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that this compound may act by disrupting critical signaling pathways involved in cell survival and proliferation .

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution Followed by Esterification

This approach involves functionalizing a pyridine precursor with a pyrrolidine moiety, followed by esterification.

Steps :

- Synthesis of 6-(pyrrolidin-2-yl)pyridin-2-amine :

- Start with 6-chloropyridin-2-amine and react with pyrrolidine under Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination).

- Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24h.

- Yield : ~70–85% (extrapolated from analogous Pd-catalyzed reactions in).

Michael Addition with Ethyl Acrylate :

- React 6-(pyrrolidin-2-yl)pyridin-2-amine with ethyl acrylate using trifluoromethanesulfonic acid (TfOH) as a catalyst.

- Conditions : TfOH (5–10 mol%), anhydrous ethanol, 120–160°C, 16–20h.

- Yield : ~80–85%.

-

- Treat the free base with HCl in ethanol to form the dihydrochloride salt.

Route 2: Reductive Amination and Esterification

This method introduces the pyrrolidine group via reductive amination before esterification.

Steps :

- Synthesis of 6-(pyrrolidin-2-yl)pyridine-2-carbaldehyde :

- React 6-aminopyridine-2-carbaldehyde with pyrrolidine and NaBH₃CN in methanol.

-

- Convert the aldehyde to the propanoate ester via Wittig reaction or condensation with ethyl malonate.

-

- Acidify with HCl to obtain the dihydrochloride.

- Lower yields in aldehyde functionalization steps compared to Route 1.

Critical Reaction Parameters

Purification and Characterization

- Recrystallization : Use petroleum ether/ethyl acetate (3:1 v/v) to isolate white crystalline product.

- Analytical Data :

Comparative Analysis of Methods

| Method | Yield | Time | Complexity |

|---|---|---|---|

| Route 1 (TfOH-catalyzed) | 80–85% | 20h | Moderate |

| Route 2 (Reductive) | 60–70% | 48h | High |

Q & A

Q. Key considerations :

- Protection/deprotection strategies for amine groups to avoid side reactions.

- Purification : Column chromatography or recrystallization to isolate intermediates.

Table 1 : Example reaction conditions for key steps:

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm structural integrity, with shifts for pyridine (δ 7.5–8.5 ppm) and pyrrolidine (δ 1.5–3.5 ppm) protons .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z calculated for C₁₄H₂₁N₂O₂·2HCl).

- X-ray crystallography : For resolving stereochemistry and salt conformation (SHELX software recommended for refinement) .

Advanced: How can researchers address discrepancies in reported bioactivity data across studies?

Answer:

Discrepancies may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Compound stability : Hydrolysis of the ester group under physiological pH alters activity.

Q. Methodological solutions :

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for pH stability.

- Metabolite profiling : LC-MS to identify degradation products during bioassays .

- Dose-response validation : Replicate studies with independent synthetic batches to confirm activity trends .

Advanced: What strategies minimize diastereomer formation during synthesis?

Answer:

The pyrrolidine ring’s stereochemistry can lead to diastereomers. Mitigation approaches include:

- Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization.

- Temperature control : Lower reaction temperatures (<0°C) to reduce epimerization .

- Crystallization-driven resolution : Selective crystallization of the desired diastereomer from ethanol/water mixtures .

Table 2 : Impact of temperature on diastereomer ratio:

| Temperature (°C) | Desired Diastereomer (%) | Undesired (%) |

|---|---|---|

| 25 | 60 | 40 |

| -10 | 85 | 15 |

Stability and Handling: How does the dihydrochloride form influence storage and experimental use?

Answer:

- Hygroscopicity : The salt absorbs moisture; store in desiccators under argon at -20°C .

- Solubility : Soluble in water (>50 mg/mL) and DMSO, but aqueous solutions degrade within 48 hours at 25°C.

- In vitro use : Prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles .

Table 3 : Stability in common solvents:

| Solvent | Stability (25°C, 24h) | Degradation Products Detected |

|---|---|---|

| Water | <80% intact | Propanoic acid derivatives |

| DMSO | >95% intact | None |

Mechanistic Studies: What computational tools are recommended for studying its interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Model binding to pyrrolidine-sensitive receptors (e.g., NMDA or σ receptors).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore modeling : Identify critical hydrogen-bonding (pyridine N) and hydrophobic (pyrrolidine) motifs .

Data Contradictions: How to resolve conflicting spectroscopic data in literature?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.